1-methyl-2-(1H-pyrazol-4-yl)piperazine
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Overview
Description
1-methyl-2-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that contains both a pyrazole and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1H-pyrazol-4-yl)piperazine typically involves the reaction of 1-methylpiperazine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where 1-methylpiperazine reacts with a halogenated pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Various substituted pyrazole-piperazine derivatives.
Scientific Research Applications
1-methyl-2-(1H-pyrazol-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(4-piperidinyl)piperazine: Another piperazine derivative with similar structural features.
4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A compound with both piperazine and pyrazole rings, used in anti-inflammatory research.
Uniqueness
1-methyl-2-(1H-pyrazol-4-yl)piperazine is unique due to its specific substitution pattern on the pyrazole and piperazine rings, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methyl-2-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-12-3-2-9-6-8(12)7-4-10-11-5-7/h4-5,8-9H,2-3,6H2,1H3,(H,10,11) |
InChI Key |
NCLIFGGXPAYSDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CNN=C2 |
Origin of Product |
United States |
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